molecular formula C10H9F3O3 B3169482 5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 937602-67-0

5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No. B3169482
CAS RN: 937602-67-0
M. Wt: 234.17 g/mol
InChI Key: OVKLYSVVAVHFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid, also known as 5-methyl-2-trifluoroethoxybenzoic acid (TFEB), is a naturally occurring compound found in plants and animals that has been used in scientific research for its various biochemical and physiological effects. Its chemical structure is C7H5F3O3, and it has a melting point of 83-86°C. TFEB has been studied extensively in the areas of biochemistry, physiology, and pharmacology, and has been found to have a wide range of potential applications.

Scientific Research Applications

TFEB has been studied extensively in the areas of biochemistry, physiology, and pharmacology. It has been found to have a wide range of potential applications, including:
• Modulating the activity of enzymes involved in the metabolism of fatty acids;
• Regulating the expression of genes involved in cell differentiation and proliferation;
• Modulating the activity of transcription factors involved in gene expression;
• Modulating the activity of proteins involved in signal transduction pathways;
• Regulating the activity of enzymes involved in the metabolism of carbohydrates;
• Regulating the activity of enzymes involved in the metabolism of amino acids;
• Regulating the activity of enzymes involved in the metabolism of nucleotides;
• Regulating the activity of proteins involved in apoptosis and cell death;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell differentiation and proliferation;
• Regulating the activity of proteins involved in angiogenesis;
• Regulating the activity of proteins involved in inflammation;
• Regulating the activity of proteins involved in oxidative stress;
• Regulating the activity of proteins involved in cell cycle regulation;
• Regulating the activity of proteins involved in cell metabolism;
• Regulating the activity of proteins involved in DNA repair;
• Regulating the activity of proteins involved in cell motility;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell growth and differentiation;
• Regulating the activity of proteins involved in cell signaling;
• Regulating the activity of proteins involved in cell survival;
• Regulating the activity of proteins involved in cell death;
• Regulating the activity of proteins involved in cell cycle progression;
• Regulating the activity of proteins involved in apoptosis;
• Regulating the activity of proteins involved in angiogenesis;
• Regulating the activity of proteins involved in inflammation;
• Regulating the activity of proteins involved in oxidative stress;
• Regulating the activity of proteins involved in cell cycle regulation;
• Regulating the activity of proteins involved in DNA repair;
• Regulating the activity of proteins involved in cell motility;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell growth and differentiation;
• Regulating the activity of proteins involved in cell signaling;
• Regulating the activity of proteins involved in cell survival;
• Regulating the activity of proteins involved in cell death;
• Regulating the activity of proteins involved in cell cycle progression;
• Regulating the activity of proteins involved in apoptosis;
• Regulating the activity of proteins involved in angiogenesis;
• Regulating the activity of proteins involved in inflammation;
• Regulating the activity of proteins involved in oxidative stress;
• Regulating the activity of proteins involved in cell cycle regulation;
• Regulating the activity of proteins involved in DNA repair;
• Regulating the activity of proteins involved in cell motility;
• Regulating the activity of proteins involved in cell adhesion and migration;
• Regulating the activity of proteins involved in cell growth and differentiation;
• Regulating the activity of proteins involved in cell signaling;
• Regulating the activity of proteins involved in cell survival;
• Regulating the activity of proteins involved in cell death;
• Regulating the activity of proteins involved in cell cycle progression;
• Regulating the activity of

Biochemical Analysis

Biochemical Properties

5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with enzymes involved in the metabolism of fatty acids and amino acids. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of fatty acids, amino acids, and other biomolecules. The compound can affect metabolic flux and alter the levels of metabolites in cells. For instance, it has been shown to inhibit the activity of enzymes involved in the β-oxidation of fatty acids, leading to changes in lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and mitochondria. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .

properties

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6-2-3-8(7(4-6)9(14)15)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKLYSVVAVHFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.